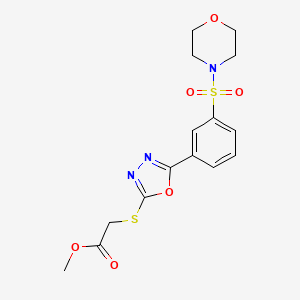
2-((5-(3-(吗啉磺酰基)苯基)-1,3,4-恶二唑-2-基)硫代)乙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a complex organic compound that features a morpholine sulfonyl group, a phenyl ring, and an oxadiazole ring
科学研究应用
Methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Its potential bioactivity suggests applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
Mode of Action
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with its targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating signal transduction pathways .
Biochemical Pathways
Given its structural features, it may potentially influence pathways associated with the function of sulfonamide groups or oxadiazole rings .
Pharmacokinetics
The presence of functional groups such as the morpholinosulfonyl group and the oxadiazole ring may influence its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the morpholine sulfonyl group via sulfonation reactions. The final step often involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
Methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
相似化合物的比较
Similar Compounds
Methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-triazol-2-yl}sulfanyl)acetate: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
Methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
IUPAC Name |
methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S2/c1-22-13(19)10-25-15-17-16-14(24-15)11-3-2-4-12(9-11)26(20,21)18-5-7-23-8-6-18/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHROQDGKSTPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














